molecular formula C8H7F3O3 B2453491 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone CAS No. 1599375-53-7

2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone

Cat. No. B2453491
M. Wt: 208.136
InChI Key: YSSGCWZOKRACLC-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone” is a chemical compound with the CAS Number: 1599375-53-7 . It has a molecular weight of 208.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F3O3/c1-13-4-5-2-3-6 (14-5)7 (12)8 (9,10)11/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 208.14 . The InChI code for this compound is 1S/C8H7F3O3/c1-13-4-5-2-3-6 (14-5)7 (12)8 (9,10)11/h2-3H,4H2,1H3 .

Scientific Research Applications

Asymmetric Synthesis of Enantiomers

2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone has been utilized in asymmetric synthesis. Specifically, it has been converted into oximes and oxime ethers, enabling the synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine. These compounds are valuable chiral building blocks in chemistry, showcasing the compound's significance in producing enantiomerically enriched products (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Novel Synthesis Methods

Research has focused on developing novel synthesis methods using 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone. For instance, it has been a starting material in the synthesis of novel trifluoromethylated β-acetal-diols and applied to produce complex organic structures like 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one (Zanatta et al., 2001).

Green Synthesis and Biological Studies

This compound has been used in green synthesis methodologies, particularly in the creation of 1,8-naphthyridines, which demonstrated significant antimicrobial activity. This showcases its role in eco-friendly synthesis approaches and the development of potential therapeutics (Nandhikumar & Subramani, 2018).

Enzyme-catalyzed Oxidation

In the field of enzymology, 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone has been involved in studies related to enzyme-catalyzed oxidation processes. It has been a target for oxidation by FAD-dependent enzymes, contributing to the understanding of enzymatic mechanisms and biocatalysis (Dijkman, Groothuis, & Fraaije, 2014).

Synthesis of Photochromic Compounds

The compound has played a role in the synthesis of photochromic compounds. These compounds are significant in the development of optical data storage devices and molecular switches, highlighting the compound's importance in advanced materials science (Balenko et al., 2006).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-13-4-5-2-3-6(14-5)7(12)8(9,10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSGCWZOKRACLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone

CAS RN

1599375-53-7
Record name 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one
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